

# A Comparative Analysis of LY2780301 and Standard of Care in Oncology Clinical Trials

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: LY2780301

Cat. No.: B1150114

[Get Quote](#)

While direct head-to-head clinical trials are unavailable, this guide provides a comparative overview of the investigational AKT inhibitor **LY2780301** (gadosentuzumab) against the established standard of care in relevant oncological settings. The comparison is based on data from early-phase clinical trials of **LY2780301** and published outcomes for standard therapeutic regimens.

**LY2780301** is an orally bioavailable, dual inhibitor of the p70 S6 kinase (p70S6K) and Akt (protein kinase B), key components of the PI3K/Akt/mTOR signaling pathway.<sup>[1][2]</sup> Dysregulation of this pathway is a frequent event in tumorigenesis and has been linked to resistance to various cancer therapies.<sup>[1][2]</sup> By targeting both Akt and p70S6K, **LY2780301** aims to inhibit cell proliferation and induce apoptosis in cancer cells.<sup>[1][2]</sup>

## Clinical Trial Data for LY2780301

To date, the clinical development of **LY2780301** has been primarily focused on early-phase studies to establish its safety, tolerability, and preliminary efficacy.

## First-in-Human Phase I Trial in Advanced Solid Tumors (NCT01115751)

A phase I, open-label, dose-escalation study evaluated **LY2780301** as a monotherapy in patients with advanced or metastatic cancer who had progressed on standard therapies. The primary objective was to determine the recommended phase II dose.

Table 1: Summary of Efficacy Results from the Phase I Trial of **LY2780301** in Advanced Solid Tumors

| Efficacy Endpoint                                    | LY2780301 Monotherapy (N=32)     |
|------------------------------------------------------|----------------------------------|
| Best Overall Response                                | No complete or partial responses |
| One patient with prolonged stable disease (6 cycles) |                                  |
| Objective Response Rate (ORR)                        | 0%                               |

Note: As a phase I trial in a heavily pre-treated, heterogeneous patient population, the primary focus was on safety and dose determination, not efficacy against a standard of care.

## Phase Ib/II TAKTIC Trial in HER2-Negative Advanced Breast Cancer (NCT01980277)

The TAKTIC trial was a multicenter, open-label study that assessed **LY2780301** in combination with the standard chemotherapy agent paclitaxel in patients with HER2-negative advanced breast cancer. The phase Ib portion focused on dose-finding, while the phase II part evaluated the efficacy of the combination.[3][4]

Table 2: Efficacy Results from the Phase II Portion of the TAKTIC Trial (**LY2780301 + Paclitaxel**)

| Efficacy Endpoint                     | LY2780301 + Paclitaxel<br>(Overall Population) | LY2780301 + Paclitaxel<br>(PI3K/Akt Pathway<br>Activated) |
|---------------------------------------|------------------------------------------------|-----------------------------------------------------------|
| 6-Month Objective Response Rate (ORR) | 63.9%                                          | 55.0%                                                     |

## Standard of Care and Indirect Comparison

A direct comparison of **LY2780301** to the standard of care is challenging due to the lack of head-to-head trials. However, an indirect comparison can be made by examining the

performance of standard therapies in similar patient populations.

For HER2-negative advanced breast cancer, paclitaxel monotherapy is a commonly used standard of care. A phase II study of first-line paclitaxel monotherapy in this patient population provides a relevant benchmark.[1][2]

Table 3: Efficacy of First-Line Paclitaxel Monotherapy in HER2-Negative Metastatic Breast Cancer

| Efficacy Endpoint                      | Paclitaxel Monotherapy (N=73)                            |
|----------------------------------------|----------------------------------------------------------|
| Objective Response Rate (ORR)          | 28.7% (Complete Response: 6.8%, Partial Response: 21.9%) |
| Median Progression-Free Survival (PFS) | 6.5 months                                               |
| Median Overall Survival (OS)           | 22.8 months                                              |

Indirect Comparison: The combination of **LY2780301** and paclitaxel in the TAKTIC trial demonstrated a 6-month ORR of 63.9% in the overall population.[3] This appears favorable when indirectly compared to the 28.7% ORR observed with paclitaxel monotherapy in a similar patient population.[1][2] However, it is crucial to note that cross-trial comparisons have significant limitations due to potential differences in patient characteristics, study design, and other factors.

## Experimental Protocols

### **LY2780301 Phase I Monotherapy Trial (NCT01115751)**

- Study Design: Open-label, dose-escalation (3+3 design).
- Patient Population: Patients with advanced or metastatic solid tumors who were refractory to standard therapies or for whom no standard therapy was available. Key inclusion criteria included an ECOG performance status of 0 or 1 and adequate organ function.
- Treatment: **LY2780301** was administered orally once or twice daily in 28-day cycles. Doses were escalated from 100 mg to 500 mg total daily dose.

- Primary Outcome: Determination of the maximum tolerated dose and recommended phase II dose.

## **LY2780301 + Paclitaxel Phase Ib/II TAKTIC Trial (NCT01980277)**

- Study Design: Multicenter, open-label, phase Ib dose-escalation followed by a phase II expansion cohort.[3][4][5][6]
- Patient Population: Patients with HER2-negative, inoperable, locally advanced or metastatic breast cancer.[5][6] In the phase II part, patients had not received prior cytotoxic treatment for advanced disease.[3][4]
- Treatment:
  - Phase Ib: Oral **LY2780301** (400 or 500 mg) administered daily in combination with intravenous weekly paclitaxel (70 or 80 mg/m<sup>2</sup>).[6]
  - Phase II: **LY2780301** at the recommended phase II dose (500 mg daily) plus paclitaxel (80 mg/m<sup>2</sup> weekly).[3]
- Primary Outcomes:
  - Phase Ib: Recommended phase II dose of the combination.[3]
  - Phase II: 6-month objective response rate.[3]

## **Visualizations**



[Click to download full resolution via product page](#)

Caption: Signaling pathway of **LY2780301** targeting Akt and p70S6K.

[Click to download full resolution via product page](#)

Caption: Workflow of the TAKTIC Phase Ib/II Clinical Trial.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Phase II Trial of a Novel Paclitaxel Schedule As Single-Agent, First-Line Therapy for HER-2/neu-Negative Metastatic Breast Cancer: A Community-Based Study - PMC  
[pmc.ncbi.nlm.nih.gov]
- 2. Phase II Trial of a Novel Paclitaxel Schedule As Single-Agent, First-Line Therapy for HER-2/neu-Negative Metastatic Breast Cancer: A Community-Based Study - PubMed  
[pubmed.ncbi.nlm.nih.gov]
- 3. TAKTIC: A prospective, multicentre, uncontrolled, phase IB/II study of LY2780301, a p70S6K/AKT inhibitor, in combination with weekly paclitaxel in HER2-negative advanced breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ASCO – American Society of Clinical Oncology [asco.org]
- 6. ascopubs.org [ascopubs.org]
- To cite this document: BenchChem. [A Comparative Analysis of LY2780301 and Standard of Care in Oncology Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1150114#clinical-trial-results-of-ly2780301-compared-to-standard-of-care]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)